molecular formula C12H20ClN5 B12223510 N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethyl-5-methylpyrazol-4-amine;hydrochloride

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethyl-5-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12223510
M. Wt: 269.77 g/mol
InChI Key: BXFCWGGHSVBKSW-UHFFFAOYSA-N
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Description

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethyl-5-methylpyrazol-4-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes two pyrazole rings substituted with methyl groups and linked by a methylene bridge. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethyl-5-methylpyrazol-4-amine typically involves the alkylation of pyrazole derivatives. One common method includes the reaction of 3-chloromethyl-1,5-dimethylpyrazole with an appropriate amine under reflux conditions in a solvent like acetonitrile. The reaction is facilitated by the presence of a base such as sodium carbonate . The product is then purified using column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of automated systems for purification and crystallization ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethyl-5-methylpyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole compounds with various functional groups.

Scientific Research Applications

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethyl-5-methylpyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethyl-5-methylpyrazol-4-amine involves its interaction with specific molecular targets. The compound acts as a ligand, binding to metal ions and forming stable complexes. These complexes can exhibit catalytic activity or enzyme inhibition, depending on the nature of the metal ion and the specific enzyme involved . The pyrazole rings play a crucial role in stabilizing the metal-ligand interactions, enhancing the compound’s effectiveness.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethyl-5-methylpyrazol-4-amine stands out due to its dual pyrazole rings and the presence of an ethyl group, which can influence its binding properties and reactivity. This unique structure allows it to form more stable and diverse metal complexes compared to simpler pyrazole derivatives.

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethyl-5-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-5-17-10(3)12(8-14-17)13-7-11-6-9(2)15-16(11)4;/h6,8,13H,5,7H2,1-4H3;1H

InChI Key

BXFCWGGHSVBKSW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NCC2=CC(=NN2C)C)C.Cl

Origin of Product

United States

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